molecular formula C17H24N2O3 B5597796 (3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol

(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol

Cat. No. B5597796
M. Wt: 304.4 g/mol
InChI Key: IZTBQOVFEQHOBY-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol, also known as DMMP, is a chiral molecule that has been widely studied for its potential use in the pharmaceutical industry. DMMP is a pyrrolidine derivative that has a morpholine ring attached to a benzoyl group. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

Liquid Crystalline Properties

Research on 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their difluoroboron complexes has explored their synthesis, characterization, and mesomorphic properties. These compounds exhibit liquid crystalline behaviors, providing insights into the design and application of materials with specific thermo-morphologic and thermotropic properties (Giziroğlu, Nesrullajev, & Orhan, 2014).

Synthesis and Biological Activity

The synthesis and biological evaluation of thiazolo[4,5-d]pyridazin-4(5H)-ones highlight the potential of heterocyclic compounds for analgesic and anti-inflammatory applications. These compounds, derived from interactions with various nucleophilic heteroaromatics, demonstrate the broad interest in synthesizing and testing novel chemical entities for therapeutic purposes (Demchenko et al., 2015).

Spectroscopic and Structural Analysis

Studies on adducts of amino(aryl)carbene with phosphorus pentafluoride and the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the structural and spectroscopic analysis of complex organic compounds. These works contribute to our understanding of the molecular properties and reactivity of compounds with specific functional groups or structural characteristics (Guzyr et al., 2013; Singh, Rawat, & Sahu, 2014).

Photocycloaddition and Crystal Engineering

Research on photocycloaddition reactions and crystal engineering of supramolecular assemblies showcases the diverse applications of organic synthesis and structural analysis in creating materials with desired properties. These studies exemplify the broad scope of chemical research, from the formation of novel organic compounds to the design of structured materials with specific functionalities (van Wolven, Döpp, & Henkel, 2006; Arora & Pedireddi, 2003).

properties

IUPAC Name

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(3-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-11-19(12-17(13,2)21)16(20)14-4-3-5-15(10-14)18-6-8-22-9-7-18/h3-5,10,13,21H,6-9,11-12H2,1-2H3/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBQOVFEQHOBY-DYVFJYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2=CC(=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC(=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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